molecular formula C18H15BrN2O2S2 B2967260 (6-((4-Bromophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone CAS No. 338960-48-8

(6-((4-Bromophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone

Cat. No.: B2967260
CAS No.: 338960-48-8
M. Wt: 435.35
InChI Key: KPJKFAUWTLVCDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromophenyl methyl sulfone involves various reactions. It can be used to synthesize biaryl methyl sulfones . It can also undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N- aryl sulfonamide .


Molecular Structure Analysis

The molecular structure of 4-Bromophenyl methyl sulfone is represented by the SMILES string CS(=O)(=O)c1ccc(Br)cc1 . This indicates that the compound contains a bromophenyl group attached to a methyl sulfone group.


Chemical Reactions Analysis

4-Bromophenyl methyl sulfone can participate in various chemical reactions. For instance, it can react with (5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)trimethylsilane to form DuP 697 . It can also undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide .


Physical and Chemical Properties Analysis

4-Bromophenyl methyl sulfone is a solid at 20°C . It has a melting point range of 102°C to 105°C . Its molecular weight is 235.1 g/mol .

Scientific Research Applications

Antimicrobial Applications

One study focuses on the synthesis and evaluation of new antimicrobial additives based on pyrimidine derivatives, including structures related to "(6-((4-Bromophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone". These compounds were incorporated into polyurethane varnish for surface coating and into printing ink paste, showing very good antimicrobial effects against various microbial strains. This research suggests the potential of these compounds in creating antimicrobial coatings for surfaces, which could have broad applications in healthcare, food safety, and material preservation (El‐Wahab et al., 2015).

Optical Materials

Another application is found in the development of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, indicating a route towards materials with high refractive indices and small birefringence. These materials, which involve complex synthesis paths possibly including bromophenyl sulfanyl units, demonstrate potential in advanced optical applications, such as lenses and optical fibers, due to their favorable optical and thermomechanical properties (Tapaswi et al., 2015).

Antitumor and Antiviral Research

Research into potent dual inhibitors of thymidylate synthase and dihydrofolate reductase has identified classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. Compounds based on pyrimidine derivatives have shown to be potent inhibitors, suggesting potential applications in antitumor and antiviral therapies. This highlights the relevance of bromophenyl sulfanyl pyrimidinyl derivatives in medicinal chemistry and drug development (Gangjee et al., 2008).

Safety and Hazards

4-Bromophenyl methyl sulfone is harmful if swallowed. It causes serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Mechanism of Action

Target of Action

It is known that this compound can undergo a coupling reaction with benzene sulfonamide . This suggests that it may interact with proteins or enzymes that contain a benzene sulfonamide moiety.

Mode of Action

The compound (6-((4-Bromophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide . This suggests that the compound may act by forming covalent bonds with its target, thereby modifying its function.

Biochemical Pathways

Given its ability to form n-aryl sulfonamides , it may affect pathways involving proteins or enzymes that contain a benzene sulfonamide moiety.

Result of Action

Given its ability to form n-aryl sulfonamides , it may modify the function of proteins or enzymes that contain a benzene sulfonamide moiety.

Properties

IUPAC Name

4-(benzenesulfonylmethyl)-6-(4-bromophenyl)sulfanyl-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S2/c1-13-20-15(12-25(22,23)17-5-3-2-4-6-17)11-18(21-13)24-16-9-7-14(19)8-10-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJKFAUWTLVCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SC2=CC=C(C=C2)Br)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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